Sarubicin A
Overview
Description
Sarubicin A is a quinone imine compound known for its cytotoxic properties. It is derived from the fermentation of certain Streptomyces strains. The compound has shown moderate activity against various tumor cell lines, making it a subject of interest in the field of medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sarubicin A can be synthesized through a series of chemical reactions involving glycosylation and aldol condensation. Two possible routes for its biosynthesis include:
- Glycosyl transfer at the sixth position of hydroquinone followed by intramolecular aldol condensation.
- Intermolecular aldol condensation followed by hydroxylation and cyclization .
Industrial Production Methods: Industrial production of this compound involves the fermentation of Streptomyces strains. The fermentation process includes:
- Inoculating a seed stage medium with a spore suspension and incubating it.
- Using the vegetative mycelium to inoculate the fermentation medium.
- Culturing the medium under controlled conditions to produce the Sarubicin complex .
Chemical Reactions Analysis
Types of Reactions: Sarubicin A undergoes various chemical reactions, including:
Oxidation: Conversion of hydroquinone intermediates to quinones.
Reduction: Reduction of nitro groups to amines.
Substitution: Formylation and glycosylation reactions.
Common Reagents and Conditions:
Oxidation: Ammonium nitrate and dichlorodicyanoquinone.
Reduction: Catalytic hydrogenation.
Substitution: Formylation agents like formic acid.
Major Products: The major products formed from these reactions include various intermediates like hydroquinones and glycosides, which are crucial for the biosynthesis of this compound .
Scientific Research Applications
Sarubicin A has several scientific research applications:
Chemistry: Used as a model compound for studying quinone biosynthesis and glycosylation reactions.
Biology: Investigated for its cytotoxic effects on tumor cell lines.
Medicine: Potential use as an antibiotic and anticancer agent.
Industry: Utilized in the production of related quinone compounds
Mechanism of Action
Sarubicin A exerts its effects through several mechanisms:
DNA Intercalation: Forms complexes with DNA, disrupting its function.
Topoisomerase Inhibition: Stabilizes the DNA-topoisomerase complex, preventing DNA replication.
Oxidative Stress: Induces oxidative stress in cells, leading to cell death
Comparison with Similar Compounds
Sarubicin B: Another quinone antibiotic with similar cytotoxic properties.
Sarubicinols A-C: Variants of Sarubicin A with unique structural features.
U-58,431: A quinone antibiotic with identical constitution and stereochemistry to this compound
Uniqueness: this compound is unique due to its specific glycosylation pattern and its potent cytotoxic activity against tumor cells. Its distinct biosynthetic pathway and structural features set it apart from other quinone antibiotics .
Properties
IUPAC Name |
1,6,11-trihydroxy-4-imino-10-methyl-3-oxo-9-oxatricyclo[6.2.2.02,7]dodeca-2(7),5-diene-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O6/c1-3-13(20)5(16)2-4(21-3)6-8(13)11(18)9(14)7(10(6)17)12(15)19/h3-5,14,16-17,20H,2H2,1H3,(H2,15,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXZRIYLDVKOFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2(C(CC(O1)C3=C2C(=O)C(=N)C(=C3O)C(=O)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40996993 | |
Record name | 6-Amino-3,4-dihydroxy-9-methyl-5,8-dioxo-1,2,3,4,5,8-hexahydro-1,4-(epoxymethano)naphthalene-7-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40996993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75533-14-1 | |
Record name | Sarubicin A | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337587 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Amino-3,4-dihydroxy-9-methyl-5,8-dioxo-1,2,3,4,5,8-hexahydro-1,4-(epoxymethano)naphthalene-7-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40996993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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